Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15968680
InChI: InChI=1S/C10H12N2O3/c1-3-15-10(14)9(13)5-8-4-7(2)11-6-12-8/h4,6H,3,5H2,1-2H3
SMILES:
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol

Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate

CAS No.:

Cat. No.: VC15968680

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate -

Specification

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
IUPAC Name ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate
Standard InChI InChI=1S/C10H12N2O3/c1-3-15-10(14)9(13)5-8-4-7(2)11-6-12-8/h4,6H,3,5H2,1-2H3
Standard InChI Key ZVKUSZSQNFVRNJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)CC1=NC=NC(=C1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s IUPAC name, ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate, reflects its functional groups and substitution pattern. Key identifiers include:

PropertyValue
Molecular FormulaC10H12N2O3\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular Weight208.21 g/mol
Canonical SMILESCCOC(=O)C(=O)CC1=NC=NC(=C1)C
InChI KeyZVKUSZSQNFVRNJ-UHFFFAOYSA-N
PubChem CID101634257

The pyrimidine ring’s nitrogen atoms at positions 1 and 3 contribute to its aromaticity and potential for hydrogen bonding, while the methyl and ester groups influence its solubility and reactivity .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate likely follows methodologies analogous to those used for related β-ketoesters. A plausible route involves:

  • Condensation Reactions: Reacting 6-methylpyrimidine-4-carbaldehyde with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide).

  • Knoevenagel Condensation: This method is widely employed for synthesizing α,β-unsaturated carbonyl compounds, which could be adapted for this compound.

Example Conditions:

  • Catalyst: Sodium ethoxide (NaOEt\text{NaOEt})

  • Solvent: Anhydrous ethanol

  • Temperature: Reflux at 78°C

  • Reaction Time: 6–12 hours .

Mechanistic Insights

The reaction proceeds via deprotonation of ethyl acetoacetate to form an enolate, which attacks the aldehyde’s electrophilic carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated ketoester .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and ketone groups. Limited solubility in water (0.1g/L\sim 0.1 \, \text{g/L}).

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, yielding 3-(6-methylpyrimidin-4-yl)-2-oxopropanoic acid .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1720cm1\sim 1720 \, \text{cm}^{-1} (ester C=O) and 1680cm1\sim 1680 \, \text{cm}^{-1} (ketone C=O).

  • NMR:

    • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.25 (t, 3H, -CH2_2CH3_3), 2.45 (s, 3H, -CH3_3), 4.20 (q, 2H, -OCH2_2), 6.85 (s, 1H, pyrimidine-H) .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .

  • Biological Screening: Evaluate in vitro activity against cancer cell lines and microbial pathogens.

  • Structure-Activity Relationships (SAR): Modify substituents to enhance potency and selectivity .

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